N-(4-Fluorophenyl)-2-methyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
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Overview
Description
N-(4-Fluorophenyl)-2-methyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of N-(4-Fluorophenyl)-2-methyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the thiophene derivative, followed by the formation of the hexahydroquinoline core. The final step involves the introduction of the carboxamide group. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiophene and methylthio groups can be oxidized under specific conditions.
Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-Fluorophenyl)-2-methyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The fluorophenyl group may enhance binding affinity to certain proteins, while the thiophene and hexahydroquinoline cores contribute to the overall stability and reactivity of the molecule. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compared to other similar compounds, N-(4-Fluorophenyl)-2-methyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds include other hexahydroquinoline derivatives and thiophene-based molecules. The presence of the fluorophenyl group and the specific arrangement of functional groups make this compound particularly interesting for research and development.
Properties
CAS No. |
441783-77-3 |
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Molecular Formula |
C29H27FN2O2S2 |
Molecular Weight |
518.7 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-methyl-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C29H27FN2O2S2/c1-16-13-22(29(35-3)36-16)26-25(28(34)32-21-11-9-20(30)10-12-21)17(2)31-23-14-19(15-24(33)27(23)26)18-7-5-4-6-8-18/h4-13,19,26,31H,14-15H2,1-3H3,(H,32,34) |
InChI Key |
ZKPAKYQCHFQRQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)SC)C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC(=C2C(=O)NC5=CC=C(C=C5)F)C |
Origin of Product |
United States |
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